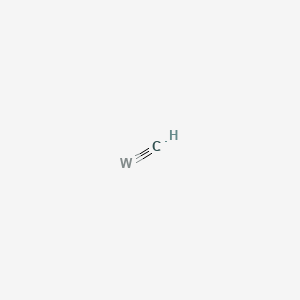
Tungsten, methylidyne-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten, methylidyne- is an organometallic compound that features a tungsten atom bonded to a methylidyne group This compound is of significant interest in the field of organometallic chemistry due to its unique electronic structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Tungsten, methylidyne- can be synthesized through various methods. One common approach involves the reaction of tungsten hexacarbonyl with a methylidyne precursor under specific conditions. For instance, the reaction of tungsten hexacarbonyl with lithium methylidyne in the presence of a strong base such as potassium tert-butoxide can yield tungsten, methylidyne- complexes . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of tungsten, methylidyne- is not as common as laboratory synthesis due to the specialized conditions required. advancements in organometallic chemistry may lead to more efficient industrial methods in the future.
Chemical Reactions Analysis
Types of Reactions
Tungsten, methylidyne- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: Reduction reactions can yield lower oxidation state tungsten complexes.
Substitution: The methylidyne group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with tungsten, methylidyne- include strong bases, oxidizing agents, and reducing agents. For example, the reaction with potassium tert-butoxide can facilitate the formation of tungsten, methylidyne- complexes .
Major Products
The major products formed from reactions involving tungsten, methylidyne- depend on the specific reaction conditions. For instance, oxidation reactions may yield tungsten oxides, while substitution reactions can produce various tungsten-ligand complexes.
Scientific Research Applications
Tungsten, methylidyne- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including olefin metathesis.
Biology: Research is ongoing to explore its potential biological applications, although it is not yet widely used in this field.
Medicine: There is limited research on its direct medical applications, but its unique properties may lead to future developments.
Mechanism of Action
The mechanism of action of tungsten, methylidyne- involves its ability to form strong bonds with various ligands. The tungsten atom can coordinate with multiple ligands, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in olefin metathesis, tungsten, methylidyne- acts as a catalyst by forming a metallacyclobutane intermediate .
Comparison with Similar Compounds
Similar Compounds
Molybdenum, methylidyne-: Similar in structure and reactivity, but with different electronic properties.
Ruthenium, methylidyne-: Another similar compound with distinct catalytic properties.
Chromium, methylidyne-: Shares some reactivity patterns but differs in stability and applications.
Uniqueness
Tungsten, methylidyne- is unique due to its high stability and reactivity under various conditions. Its ability to form strong bonds with multiple ligands makes it a versatile catalyst in organometallic chemistry.
Properties
CAS No. |
184885-97-0 |
|---|---|
Molecular Formula |
CHW |
Molecular Weight |
196.86 g/mol |
IUPAC Name |
methylidynetungsten |
InChI |
InChI=1S/CH.W/h1H; |
InChI Key |
RRFXTSCELNEYDL-UHFFFAOYSA-N |
Canonical SMILES |
C#[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)

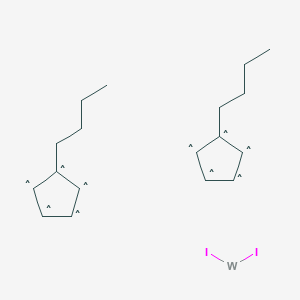
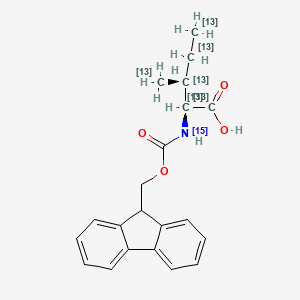

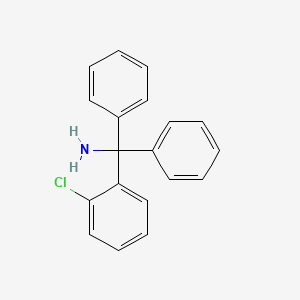
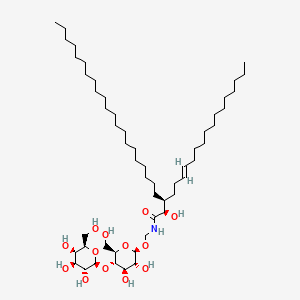
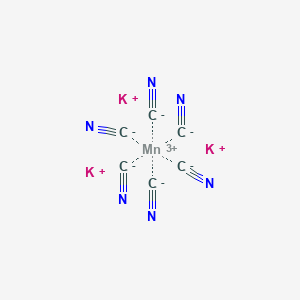
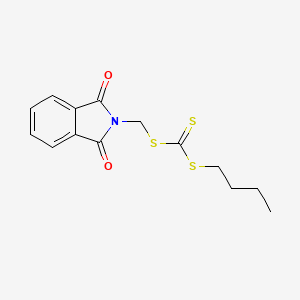
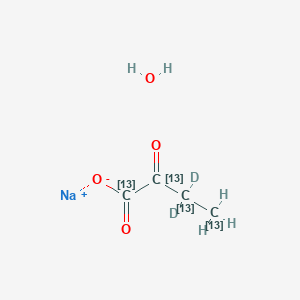
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
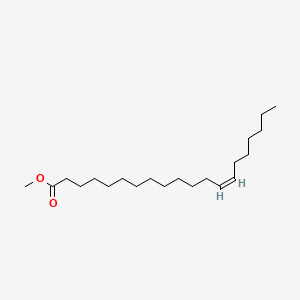
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)

